

# An In-depth Technical Guide to 1-(4-Chlorophenyl)ethylidene(methoxy)amine

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## Compound of Interest

**Compound Name:** 1-(4-Chlorophenyl)ethylidene(methoxy)amine

**Cat. No.:** B1144084

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## Abstract

This technical guide provides a comprehensive overview of **1-(4-Chlorophenyl)ethylidene(methoxy)amine**, a chemical intermediate of interest in organic synthesis and potential drug discovery pipelines. While a specific discovery and detailed historical record for this compound are not prominently documented in scientific literature, its synthesis is straightforward and follows well-established chemical principles. This document outlines the probable synthetic pathway, detailed experimental protocols for its preparation, and relevant physicochemical and spectral data for its immediate precursor. The information presented is intended to support researchers in the synthesis, characterization, and potential application of this and structurally related compounds.

## Introduction

**1-(4-Chlorophenyl)ethylidene(methoxy)amine**, also known as 1-(4-chlorophenyl)ethanone O-methyl oxime, is an organic compound with the chemical formula  $C_9H_{10}ClNO$ . Its structure features a 4-chlorophenyl group attached to an ethylidene backbone, with a methoxyamine moiety forming an N-methoxy imine. While not a widely studied compound in its own right, its structural motifs are common in medicinal chemistry, suggesting its potential as an intermediate in the synthesis of more complex, biologically active molecules. This guide consolidates the

available information and presents a likely and practical approach to its synthesis and characterization.

## Physicochemical Properties

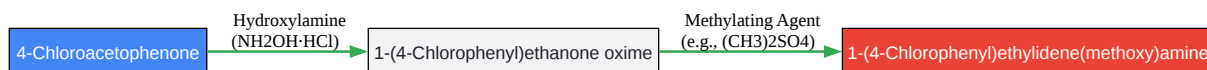
A summary of the key physicochemical properties of **1-(4-Chlorophenyl)ethylidene(methoxy)amine** is presented in Table 1.

Property	Value	Source
CAS Number	1219940-12-1	Commercial Suppliers
Molecular Formula	C <sub>9</sub> H <sub>10</sub> ClNO	Calculated
Molecular Weight	183.64 g/mol	Calculated
IUPAC Name	(1E)-1-(4-chlorophenyl)ethanone O-methyl oxime	Sigma-Aldrich[1]
Synonyms	1-(4-Chlorophenyl)ethylidene(methoxy)amine, N-Methoxy-1-(4-chlorophenyl)ethanimine	Commercial Suppliers

## Synthesis and Experimental Protocols

The synthesis of **1-(4-Chlorophenyl)ethylidene(methoxy)amine** is most logically achieved through a two-step process starting from 4-chloroacetophenone. The first step involves the formation of the corresponding oxime, followed by O-methylation.

### Logical Synthesis Pathway



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A logical two-step synthesis of the target compound.

## Step 1: Synthesis of 1-(4-Chlorophenyl)ethanone oxime

This reaction involves the condensation of 4-chloroacetophenone with hydroxylamine.

Experimental Protocol:

- Materials:
  - 4-Chloroacetophenone
  - Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
  - Sodium acetate ( $\text{CH}_3\text{COONa}$ ) or other suitable base
  - Ethanol or a similar solvent
  - Water
- Procedure:
  - In a round-bottom flask, dissolve 4-chloroacetophenone in ethanol.
  - Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the flask. The base is used to liberate free hydroxylamine from its hydrochloride salt.
  - The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours until the reaction is complete (monitored by TLC).
  - Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.
  - The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

## Step 2: Synthesis of 1-(4-Chlorophenyl)ethylidene(methoxy)amine

This step involves the O-methylation of the oxime intermediate. Several methods can be employed, with the use of dimethyl sulfate being a common and effective approach.

Experimental Protocol (using Dimethyl Sulfate):

- Materials:
  - 1-(4-Chlorophenyl)ethanone oxime
  - Dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>) - Caution: Highly toxic and carcinogenic.
  - A suitable base (e.g., sodium hydroxide, potassium carbonate)
  - A suitable solvent (e.g., acetone, DMF, or a phase-transfer system)
- Procedure:
  - Dissolve 1-(4-chlorophenyl)ethanone oxime in a suitable solvent in a reaction flask.
  - Add a base (e.g., powdered anhydrous potassium carbonate).
  - Carefully add dimethyl sulfate dropwise to the stirred suspension at room temperature or while cooling in an ice bath to control the exothermic reaction.
  - After the addition is complete, the reaction mixture is stirred at room temperature or gently heated for several hours until the starting material is consumed (monitored by TLC).
  - The reaction is quenched by the addition of a dilute aqueous solution of a base like sodium hydroxide or ammonia to destroy any excess dimethyl sulfate.
  - The product is extracted into an organic solvent (e.g., ethyl acetate).
  - The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), and the solvent is removed under reduced pressure to yield the crude product.
  - Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

## Spectral Data

While specific, published spectral data for **1-(4-Chlorophenyl)ethylidene(methoxy)amine** is not readily available in the surveyed literature, the spectral data for its immediate precursor, 1-(4-Chlorophenyl)ethanone oxime, has been reported.

### Spectral Data for 1-(4-Chlorophenyl)ethanone oxime

The following data is derived from the supporting information of a publication by the Royal Society of Chemistry.[2]

Data Type	Values
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 9.50 (br s, 1H), 7.35-7.15 (m, 4H), 2.25 (s, 3H)
<sup>13</sup> C NMR (101 MHz, CDCl <sub>3</sub> )	δ 155.5, 138.8, 137.3, 133.2, 130.2, 127.5, 121.8, 16.19
IR ν <sub>max</sub> (KBr)/cm <sup>-1</sup>	3223, 3057, 3027, 2928, 1492, 1447, 1369, 1318, 1268, 1009, 927, 755, 722

## Discovery and History

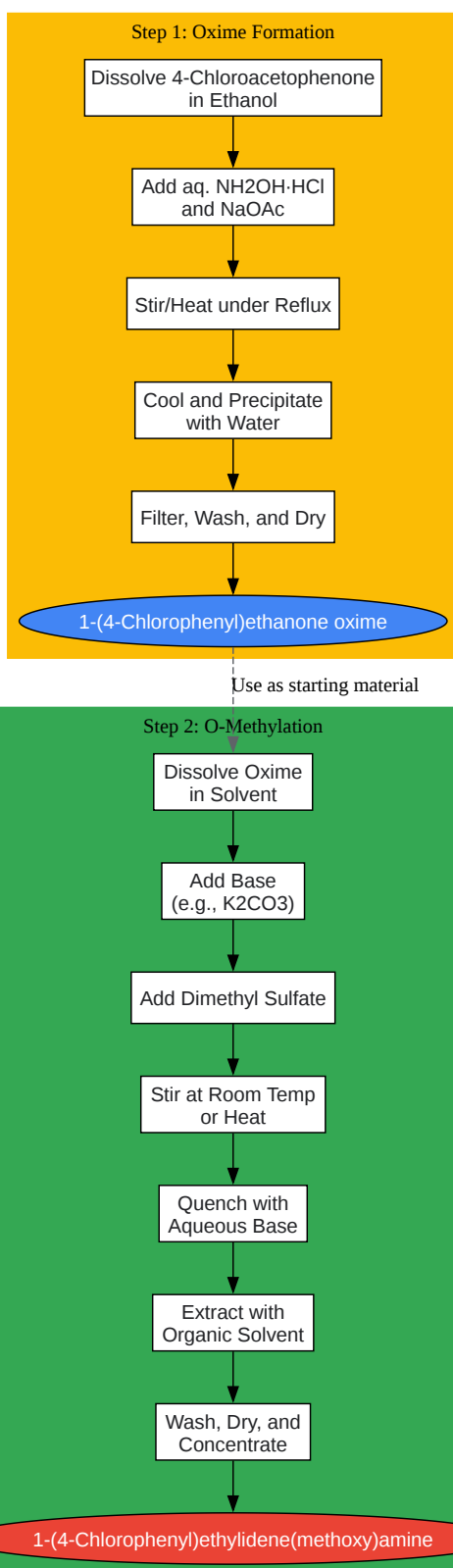
The discovery of **1-(4-Chlorophenyl)ethylidene(methoxy)amine** is not documented as a singular, notable event in the scientific literature. Its existence is more likely the result of routine chemical synthesis, likely prepared as part of a chemical library for screening purposes or as an intermediate for the synthesis of more complex molecules. The straightforward and predictable nature of its synthesis from readily available starting materials suggests that it has likely been synthesized on numerous occasions in various research laboratories without specific note in publications. The commercial availability of this compound from multiple chemical suppliers further indicates its role as a readily accessible building block in organic synthesis.

## Conclusion

**1-(4-Chlorophenyl)ethylidene(methoxy)amine** is a readily synthesizable organic compound. While its specific history and discovery are not well-documented, its preparation follows standard and reliable synthetic organic chemistry protocols. This guide provides the necessary

information for its synthesis and the characterization of its precursor, which should enable researchers and drug development professionals to produce and utilize this compound in their research endeavors. The lack of extensive literature on this specific molecule also suggests opportunities for further investigation into its chemical reactivity and potential biological activities.

## Experimental Workflow Diagram



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A typical experimental workflow for the two-step synthesis.

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## References

- 1. chiralen.com [chiralen.com]
- 2. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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